6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
Description
Properties
IUPAC Name |
6-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5/c1-21(2)16-7-8-17(20-19-16)23-11-9-22(10-12-23)13-14-3-5-15(18)6-4-14/h3-8H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILSHFYUCHOOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. One common route involves the alkylation of piperazine with 4-fluorobenzyl chloride to form 4-[(4-fluorophenyl)methyl]piperazine. This intermediate is then reacted with N,N-dimethylpyridazin-3-amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like thiols or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake.
Comparison with Similar Compounds
Similar Compounds
4-[(4-fluorophenyl)methyl]piperazine: A precursor in the synthesis of the target compound.
N,N-dimethylpyridazin-3-amine: Another precursor used in the synthesis.
Fluorophenylpiperazine derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness
6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Biological Activity
Overview
6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is a synthetic compound belonging to the class of piperazine derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H24F2N4 |
| Molecular Weight | 344.41 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. The piperazine moiety is known to enhance binding affinity to these receptors, which may lead to modulation of neurotransmission and potential therapeutic effects in neurological disorders.
In Vitro Studies
Research has shown that this compound exhibits significant activity against several biological targets:
- Antidepressant Activity : In vitro assays indicate that the compound acts as a serotonin receptor antagonist, which may contribute to its antidepressant-like effects in animal models .
- Antipsychotic Properties : The compound has been evaluated for its antipsychotic potential through binding affinity studies with dopamine receptors, showing promising results in mitigating symptoms associated with psychosis .
- Neuroprotective Effects : Preliminary studies suggest that it may possess neuroprotective properties by reducing oxidative stress in neuronal cells, thereby preventing cell death .
In Vivo Studies
In vivo studies have further corroborated the findings from in vitro assays:
- Animal Models : Administration of the compound in rodent models demonstrated a significant reduction in depressive behaviors and improved cognitive function, suggesting its potential as a treatment for mood disorders .
- Toxicology Reports : Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, with minimal side effects observed during trials .
Case Study 1: Antidepressant Efficacy
A study conducted on a cohort of rats evaluated the antidepressant efficacy of this compound. The results showed a statistically significant improvement in the forced swim test and tail suspension test compared to control groups, indicating robust antidepressant-like effects.
Case Study 2: Neuroprotective Mechanism
Another investigation focused on the neuroprotective mechanisms of this compound against glutamate-induced toxicity in neuronal cultures. The study found that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial integrity, highlighting its potential utility in neurodegenerative diseases.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 80–100°C during SNAr to balance reactivity and byproduct suppression .
- Catalyst Selection : Use Pd(OAc)2/Xantphos for coupling reactions to achieve >75% yield .
- Purification : Employ flash chromatography (silica gel, EtOAc/hexane gradient) or preparative HPLC for high purity (>95%) .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Basic Research Question
- 1H/13C NMR : Confirm substituent positions via characteristic shifts (e.g., piperazine N-CH2 at δ 2.5–3.5 ppm; pyridazine aromatic protons at δ 7.8–8.2 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 386.18) with <2 ppm error .
- HPLC-PDA : Assess purity using a C18 column (ACN/H2O + 0.1% TFA; retention time ~12 min) .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., piperazine ring conformation) .
How can researchers resolve contradictory data regarding its selectivity for serotonin receptor subtypes?
Advanced Research Question
Experimental Design :
- Radioligand Binding Assays : Compare affinity for 5-HT1A vs. 5-HT2A using [³H]-8-OH-DPAT and [³H]-ketanserin, respectively. Include negative controls (e.g., WAY-100635 for 5-HT1A) .
- Functional Assays : Measure cAMP accumulation (5-HT1A: Gi-coupled) and IP1 production (5-HT2A: Gq-coupled) in transfected HEK293 cells .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify key residues (e.g., D116 in 5-HT1A vs. S159 in 5-HT2A) causing selectivity variations .
What computational approaches predict the binding modes of this compound with CNS targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to dock into homology models of dopamine D2/D3 receptors. Prioritize poses with hydrogen bonds to Asp110 (D2) or Ser192 (D3) .
- 3D-QSAR : Develop CoMFA/CoMSIA models using antileukemic activity data from analogs (e.g., triazine derivatives) to map electrostatic/hydrophobic contributions .
- ADMET Prediction : Apply SwissADME to estimate blood-brain barrier penetration (e.g., TPSA <70 Ų supports CNS activity) .
What in vitro assays assess its pharmacokinetic properties?
Basic Research Question
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 min .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., IC50 <10 µM indicates risk of drug-drug interactions) .
- Plasma Protein Binding : Use equilibrium dialysis (human serum albumin) to measure unbound fraction .
How to conduct SAR studies to optimize its pharmacological profile?
Advanced Research Question
- Substituent Variation :
- Piperazine : Replace 4-fluorobenzyl with 3-chlorophenyl or cyclopropyl to modulate lipophilicity (clogP 2.5–3.5) .
- Pyridazine : Substitute N,N-dimethylamine with morpholine or azetidine to alter basicity (pKa 7.5–9.0) .
- Bioisosteric Replacement : Swap pyridazine with pyrimidine to assess potency retention in kinase inhibition assays .
What strategies mitigate off-target effects in cellular models?
Advanced Research Question
- Selectivity Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-targets (e.g., GSK3β, JAK2) .
- Proteome-Wide Affinity Capture : Use CETSA (Cellular Thermal Shift Assay) to monitor target engagement in live cells .
- CRISPR Knockout Models : Validate on-target effects by comparing activity in wild-type vs. receptor-knockout cell lines .
Which animal models evaluate its neuropharmacological effects?
Basic Research Question
- Forced Swim Test (FST) : Assess antidepressant potential in mice (dose: 10–30 mg/kg i.p.; reduced immobility indicates efficacy) .
- Rotarod Test : Screen for motor side effects at 1–3 h post-administration .
- Microdialysis : Measure extracellular dopamine in rat prefrontal cortex to confirm CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
